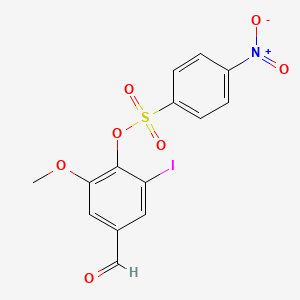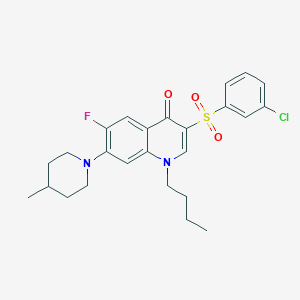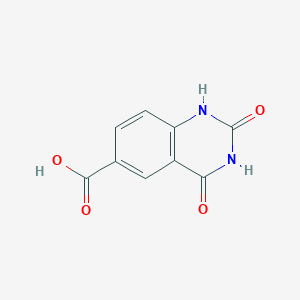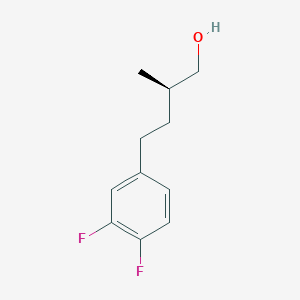
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is also known as Leucovorin, and it is a derivative of folic acid. Leucovorin is commonly used in cancer treatment to reduce the toxic effects of chemotherapy.
Mécanisme D'action
The mechanism of action of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is not fully understood. However, it is believed to work by enhancing the activity of folate in the body. Folate is a vitamin that is essential for DNA synthesis and repair. Leucovorin is converted to active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy.
Effets Biochimiques Et Physiologiques
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy. Leucovorin has also been shown to improve the efficacy of chemotherapy drugs and reduce the risk of cancer recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol in lab experiments is its ability to enhance the activity of folate in the body. This makes it a valuable tool for studying the role of folate in DNA synthesis and repair. However, one of the limitations of using Leucovorin in lab experiments is its potential toxicity. It is important to use the appropriate dosage of Leucovorin to avoid any adverse effects.
Orientations Futures
There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol. One area of research is the development of new derivatives of Leucovorin with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of Leucovorin and its potential applications in other medical conditions. Additionally, there is a need for further studies to determine the optimal dosage and administration of Leucovorin for different medical conditions.
Conclusion:
In conclusion, (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is a chiral alcohol that has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin has several biochemical and physiological effects, including the ability to enhance the activity of folate in the body. However, it is important to use the appropriate dosage of Leucovorin to avoid any adverse effects. There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol, including the development of new derivatives with improved efficacy and reduced toxicity, investigation of its mechanism of action, and determination of the optimal dosage and administration for different medical conditions.
Méthodes De Synthèse
The synthesis of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol involves the reduction of 4-formyl-3,4-difluorobenzyl alcohol using sodium borohydride. The reaction takes place in methanol at room temperature, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin is also used to treat other medical conditions such as anemia, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8,14H,2-3,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSFKHFVZLERA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)
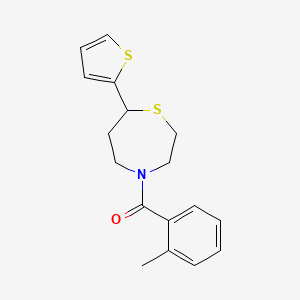
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
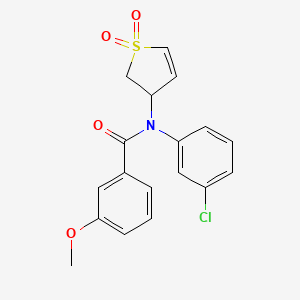
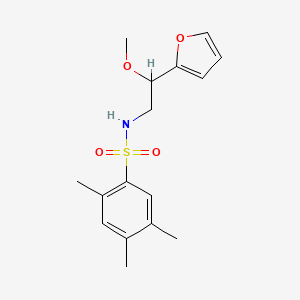
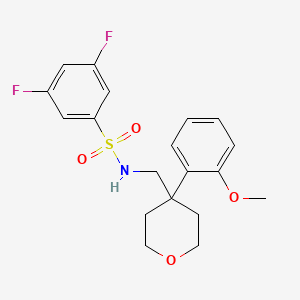
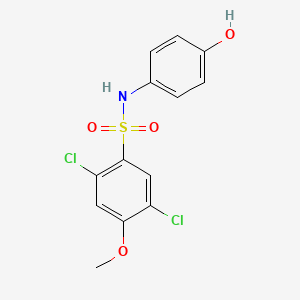
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)
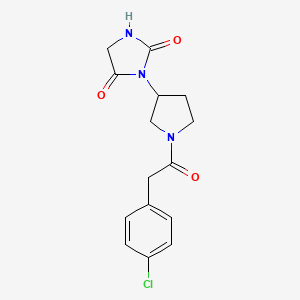
![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)
![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)
